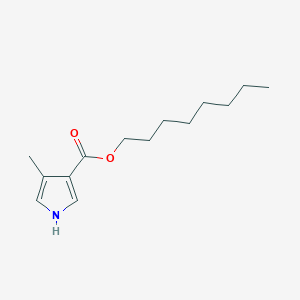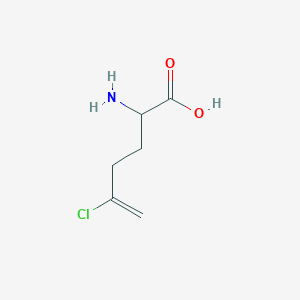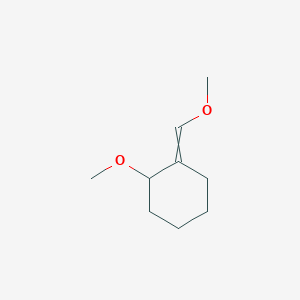![molecular formula C32H21N5O B14485117 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one CAS No. 64142-49-0](/img/structure/B14485117.png)
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound featuring a benzimidazole, quinoline, and naphthalene moiety
Preparation Methods
The synthesis of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as benzimidazole and quinoline derivatives, followed by their coupling with naphthalene-based compounds. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial production methods for such complex molecules may involve optimization of reaction conditions to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinoline moieties are known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and quinoline derivatives, such as:
1H-Benzimidazol-2-yl-quinoline: Known for its antimicrobial and anticancer properties.
2-Phenylquinoline: Used in the development of fluorescent probes and materials.
Naphthalen-2(1H)-one derivatives: Employed in the synthesis of dyes and pharmaceuticals
The uniqueness of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one lies in its combined structural features, which confer a broad range of chemical reactivity and biological activity.
Properties
CAS No. |
64142-49-0 |
|---|---|
Molecular Formula |
C32H21N5O |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[[3-[4-(1H-benzimidazol-2-yl)quinolin-2-yl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H21N5O/c38-30-17-16-20-8-1-2-11-23(20)31(30)37-36-22-10-7-9-21(18-22)29-19-25(24-12-3-4-13-26(24)33-29)32-34-27-14-5-6-15-28(27)35-32/h1-19,36H,(H,34,35) |
InChI Key |
PXMNDJVYDQYNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=CC(=C3)C4=NC5=CC=CC=C5C(=C4)C6=NC7=CC=CC=C7N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)


![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)

![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)



![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)

